Tripeptide-8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

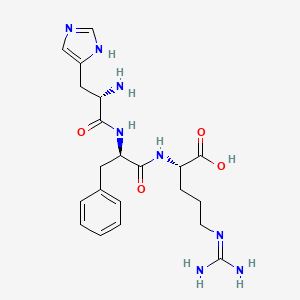

C21H30N8O4 |

|---|---|

分子量 |

458.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |

InChI 键 |

AYUOWUNWZGTNKB-YESZJQIVSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Palmitoyl Tripeptide-8

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-8, also known under the trade name Neutrazen™, is a synthetic lipopeptide developed for its significant anti-inflammatory and soothing properties, making it a valuable active ingredient in advanced skincare and dermatological formulations. Structurally, it is a tripeptide with the amino acid sequence Histidyl-D-Phenylalanyl-Argininamide, which is conjugated to palmitic acid.[1][2][3][4] The addition of the palmitoyl group, a fatty acid, enhances the peptide's lipophilicity, thereby improving its skin penetration and bioavailability.[5][6]

This tripeptide is designed as a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[5][7] It functions by interacting with the melanocortin 1 receptor (MC1-R) to modulate inflammatory responses, prevent, and reverse signs of neurogenic inflammation such as redness and swelling.[5][7][8]

This technical guide provides a comprehensive overview of the prevailing protocols for the chemical synthesis, purification, and characterization of Palmitoyl this compound, intended to serve as a resource for researchers and professionals in peptide chemistry and drug development.

Synthesis Protocols for Palmitoyl this compound

The synthesis of Palmitoyl this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is the most common approach for research and small-scale production due to its efficiency and ease of purification.[9]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin.[9][10] The Fmoc/tBu strategy is a standard approach.[11] For Palmitoyl this compound (Pal-His-D-Phe-Arg-NH₂), the synthesis begins from the C-terminal Arginine attached to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Key Reagents and Solvents:

-

Resin: Rink Amide resin (for C-terminal amide).

-

Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH.

-

Palmitic Acid: For N-terminal acylation.

-

Coupling Reagents: HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[12]

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and Water.[2][12]

Experimental Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 20-30 minutes in a reaction vessel.[9]

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF (5 minutes, then 15 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Chain Elongation (Cycles 2 & 3):

-

Fmoc Deprotection: Repeat the deprotection step using 20% piperidine in DMF to remove the Fmoc group from the newly added Arginine. Wash thoroughly.

-

Coupling of Fmoc-D-Phe-OH: Pre-activate and couple Fmoc-D-Phe-OH using the same method as in step 2. Wash.

-

Fmoc Deprotection: Repeat the deprotection step. Wash.

-

Coupling of Fmoc-His(Trt)-OH: Pre-activate and couple Fmoc-His(Trt)-OH. Wash.

-

-

N-Terminal Palmitoylation:

-

Perform a final Fmoc deprotection on the N-terminal Histidine. Wash thoroughly.

-

Couple Palmitic Acid (3-5 eq) using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours to ensure complete acylation.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under a vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Trt).[2]

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into cold diethyl ether.

-

Collect the white precipitate by centrifugation, wash with cold ether, and dry under a vacuum to yield the crude Palmitoyl this compound.[11]

-

Liquid-Phase Peptide Synthesis (LPPS)

LPPS combines the procedural advantages of classical solution-phase synthesis with the simplified purification of SPPS.[13] In this method, the growing peptide is attached to a soluble tag (e.g., polyethylene (B3416737) glycol - PEG) which allows it to remain in solution during reactions but enables easy precipitation and purification between steps.[13][14] While more complex to set up, LPPS is highly scalable and can be more cost-effective for large-scale production as it avoids the use of large excesses of reagents common in SPPS.[15][16]

Purification Protocols

Crude synthetic peptides contain various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups, necessitating robust purification.[17] High-Performance Liquid Chromatography (HPLC) is the standard and indispensable technique for achieving the high purity required for biological and pharmaceutical applications.[17][18][19][20]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[10][17] Due to the lipophilic palmitoyl group, Palmitoyl this compound is well-suited for this technique.

Typical RP-HPLC System Configuration:

-

Column: C18 silica-based column (preparative scale).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Detector: UV detector at 220 nm and 280 nm.

-

Gradient: A linear gradient of increasing Mobile Phase B concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent like DMSO or Mobile Phase A. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

-

Chromatographic Separation:

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on an initial analytical scale run.

-

Monitor the elution profile using the UV detector.

-

-

Fraction Collection: Collect fractions corresponding to the main peak, which represents the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool fractions that meet the required purity level (e.g., >95%).

-

Lyophilization: Freeze-dry the pooled, pure fractions to remove the mobile phase solvents, yielding the final product as a white, fluffy powder.

Analytical Characterization

After purification, the peptide must be rigorously characterized to confirm its identity, purity, and quantity. A combination of analytical techniques is employed for comprehensive validation.[21][22][23]

| Technique | Purpose | Typical Result/Observation |

| Analytical RP-HPLC | Determines the purity of the final product by separating it from any remaining impurities.[22] | A single major peak, with purity calculated as the area percentage of that peak. |

| Mass Spectrometry (MS) | Confirms the molecular weight and identity of the peptide.[21][24] ESI-MS is commonly used. | The observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of Palmitoyl this compound (C₃₇H₆₁N₉O₄, MW: 695.9 g/mol ).[1] |

| Tandem MS (MS/MS) | Confirms the amino acid sequence of the peptide.[21][24] | Fragmentation pattern (b- and y-ions) matches the expected fragments for the His-D-Phe-Arg sequence. |

| Amino Acid Analysis (AAA) | Determines the total peptide content and confirms the amino acid ratio.[25] | Provides an accurate measure of the net peptide content by quantifying the individual amino acids after hydrolysis. |

| NMR Spectroscopy | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[22][24] | 1D and 2D NMR spectra can confirm the presence of specific amino acid residues and the covalent structure. |

Quantitative Data on Biological Activity

Palmitoyl this compound has demonstrated significant efficacy in modulating inflammatory responses in various in vitro models.

| Model System | Stimulus | Parameter Measured | Result | Reference |

| Human Keratinocytes | UVB Radiation | IL-8 Production | Up to 32% inhibition | [2][8] |

| Human Fibroblasts | IL-1α | IL-8 Production | Up to 64% inhibition | [8] |

| Human Skin Explants | Substance P | Capillary Dilation (Number) | Up to 30% reduction | [2][8] |

| Human Skin Explants | Substance P | Capillary Dilation (Size) | Up to 51% reduction | [2][8] |

| Human Skin Explants | Substance P | Edema | Up to 60% reduction | [2][8] |

Mechanism of Action: Signaling Pathway

Palmitoyl this compound acts as a competitive inhibitor or biased agonist at the Melanocortin 1 Receptor (MC1-R), mimicking the action of the endogenous anti-inflammatory peptide α-MSH.[5][7] By binding to MC1-R on skin cells like keratinocytes, it interrupts pro-inflammatory signaling cascades that are triggered by external stimuli (e.g., UV radiation, irritants) or internal mediators (e.g., Substance P). This leads to a downstream reduction in the production and release of key pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), thereby calming the skin and reducing visible signs of inflammation.[5][7]

References

- 1. Palmitoyl this compound | C37H61N9O4 | CID 11498521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palmitoyl this compound | 936544-53-5 [chemicalbook.com]

- 3. paulaschoice.co.uk [paulaschoice.co.uk]

- 4. lesielle.com [lesielle.com]

- 5. benchchem.com [benchchem.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. Palmitoyl this compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. lcms.cz [lcms.cz]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Liquid-Phase Peptide Synthesis Services—ProteoGenix [proteogenix.science]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

- 16. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. agilent.com [agilent.com]

- 19. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. ijsra.net [ijsra.net]

- 23. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 24. polarispeptides.com [polarispeptides.com]

- 25. jpt.com [jpt.com]

Tripeptide-8: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-8 is a synthetic lipopeptide that has emerged as a significant modulator of skin inflammation. Structurally, it is composed of a tripeptide with the amino acid sequence Histidine-D-Phenylalanine-Arginine, conjugated to palmitic acid. This modification enhances its lipophilicity and subsequent penetration through the skin barrier. Its primary mechanism of action involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to the Melanocortin 1 Receptor (MC1R), a key regulator of skin inflammation and pigmentation. By antagonizing MC1R, this compound effectively downregulates the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of this compound. Detailed experimental protocols for key in vitro and ex vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a well-defined synthetic molecule with the IUPAC name N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide[1]. Its structure is characterized by the attachment of a C16 fatty acid (palmitic acid) to the N-terminus of the tripeptide HFR (His-D-Phe-Arg).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The palmitoyl (B13399708) moiety significantly influences its solubility, rendering it soluble in polar organic solvents and aqueous solutions, while being insoluble in non-polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₁N₉O₄ | [1][2] |

| Molecular Weight | 695.94 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (≥5 mg/mL), ethanol, and DMSO. Insoluble in chloroform. | |

| pKa (Predicted) | 13.34 ± 0.46 | |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ |

Table 1: Physicochemical Properties of this compound

Biological Properties and Mechanism of Action

This compound exhibits potent anti-inflammatory and skin-soothing properties, primarily through its interaction with the Melanocortin 1 Receptor (MC1R).

MC1R Competitive Inhibition

This compound acts as a competitive antagonist at the MC1R, effectively blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH)[3]. This inhibitory action is central to its anti-inflammatory effects. Unlike α-MSH, which can have both pro- and anti-inflammatory effects depending on the context, this compound appears to primarily function by dampening inflammatory signaling cascades initiated by MC1R activation.

Figure 1: Competitive inhibition of α-MSH binding to MC1R by this compound.

Downregulation of Pro-inflammatory Cytokines

By inhibiting MC1R signaling, this compound effectively reduces the production and release of key pro-inflammatory cytokines. In vitro studies have demonstrated its ability to significantly inhibit IL-8 production in UVB-irradiated human keratinocytes and IL-1α-stimulated human dermal fibroblasts[4]. Furthermore, it has been shown to reduce the release of TNF-α. This downregulation of inflammatory mediators is a cornerstone of its skin-soothing effects.

Attenuation of Neurogenic Inflammation

This compound has also been shown to mitigate the effects of substance P, a neuropeptide that plays a crucial role in neurogenic inflammation by inducing vasodilation and increasing vascular permeability, leading to redness and edema[4]. Ex vivo studies on skin explants have demonstrated that this compound can significantly reduce edema and the size of dilated capillaries induced by substance P[4].

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the modulation of downstream signaling pathways upon its binding to MC1R. Inflammatory stimuli, such as UV radiation or pro-inflammatory cytokines, typically lead to the activation of transcription factors like NF-κB, which in turn promotes the expression of inflammatory genes. By competitively inhibiting the MC1R, this compound is believed to interfere with this cascade, leading to a reduction in the transcription of pro-inflammatory cytokines like IL-8 and TNF-α.

References

The Unveiling of Tripeptide-8: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of Tripeptide-8, a synthetic lipopeptide increasingly recognized for its potent anti-inflammatory and neuro-soothing properties. Developed for researchers, scientists, and professionals in drug development and dermatology, this document details the discovery, origin, synthesis, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations of its core biological pathways.

Discovery and Origin

This compound, chemically known as Palmitoyl (B13399708) this compound, is a synthetic, fatty acid-modified tripeptide composed of the amino acids arginine, histidine, and phenylalanine linked to palmitic acid.[1][2] Its origin lies in the field of biomimetics, engineered to replicate the function of a fragment of the proopiomelanocortin (POMC) peptide, specifically mimicking the anti-inflammatory properties of α-melanocyte-stimulating hormone (α-MSH).[3][4] The development of this compound was driven by the need for active ingredients that could effectively soothe sensitive and reactive skin by modulating the skin's response to inflammatory triggers.[3] The addition of the palmitoyl group, a lipid, enhances its bioavailability and skin penetration.[4]

Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.[5][6] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The synthesis is typically carried out using the fluorenylmethyloxycarbonyl (Fmoc) strategy on an automated peptide synthesizer.[5] The palmitoyl group is generally introduced at the final stage of the synthesis.[6]

Mechanism of Action: Modulating the Inflammatory Cascade

The primary mechanism of action of this compound is its function as a competitive antagonist at the melanocortin 1 receptor (MC1-R).[3][7] The MC1-R is a key regulator of inflammation and pigmentation in the skin.[8] The endogenous ligand for this receptor, α-MSH, can have both pro- and anti-inflammatory effects. This compound is designed to bind to the MC1-R with an affinity comparable to α-MSH but without eliciting significant melanogenic (pigment-producing) activity.[8] By competitively inhibiting the binding of α-MSH, this compound effectively downregulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][7] This action helps to alleviate the symptoms of skin irritation, including redness and swelling.[7]

Furthermore, this compound has been shown to mitigate neurogenic inflammation by reducing the effects of substance P, a neuropeptide that can induce vasodilation and increase vascular permeability.[7][9]

Signaling Pathway

The signaling pathway of this compound's anti-inflammatory action is centered on its interaction with the MC1-R. The following diagram illustrates this pathway.

References

- 1. skincarerebels.com [skincarerebels.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Palmitoyl this compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 8. Neutrazen™ | Palmitoyl this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tripeptide-8

Introduction

This compound, often encountered in its lipid-soluble form as Palmitoyl this compound, is a synthetic, fatty acid-modified tripeptide composed of the amino acids arginine, histidine, and phenylalanine.[1][2] It is classified as a biomimetic lipopeptide, engineered to emulate a fragment of the natural pro-hormone proopiomelanocortin (POMC).[1][3] Its primary function in vitro is to modulate the skin's response to inflammatory triggers, making it a molecule of significant interest for dermatological research and the development of therapies for sensitive and reactive skin conditions.[1][4] This guide provides a detailed analysis of its core mechanism of action, supported by quantitative data from key in vitro studies and comprehensive experimental protocols.

Core Mechanism of Action: Competitive Antagonism at the Melanocortin 1 Receptor (MC1-R)

The principal anti-inflammatory effect of this compound is mediated through its interaction with the Melanocortin 1 Receptor (MC1-R), a G-protein coupled receptor pivotal in regulating cutaneous immune and inflammatory responses.[1][2][5] this compound functions as a competitive inhibitor to the receptor's endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), which is also a derivative of POMC.[1][2]

While the binding of α-MSH to MC1-R can initiate signaling cascades that lead to the upregulation of pro-inflammatory cytokines, this compound binds to the receptor with a comparable affinity but does not elicit the same downstream signaling.[1][2][5] By competitively blocking α-MSH, this compound effectively downregulates the inflammatory cascade, preventing the initiation and amplification of inflammatory signals in skin cells such as keratinocytes and fibroblasts.[1][6] This action is crucial for mitigating inflammation induced by various stimuli, including UV radiation and inflammatory mediators like Interleukin-1 (IL-1).[1][3]

Furthermore, this compound has been shown to counteract the effects of Substance P, a neuropeptide that plays a central role in "neurogenic inflammation." By calming the response to Substance P, the peptide helps to reduce vasodilation and edema, key clinical signs of skin irritation.[5][7]

Signaling Pathways and Quantitative Efficacy

The following diagram illustrates the core signaling pathway modulated by this compound.

Data Presentation: Summary of In Vitro Efficacy

The anti-inflammatory and anti-neurogenic inflammatory effects of this compound have been quantified in several key in vitro and ex vivo models. The data is summarized in the tables below.

Table 1: Inhibition of Pro-inflammatory Cytokine Release

| Experimental Model | Inflammatory Stimulus | Cell Type | Treatment Concentration | Endpoint Measured | Percent Inhibition | Citation(s) |

|---|---|---|---|---|---|---|

| In Vitro | UVB Radiation (230 mJ/cm²) | Human Keratinocytes (NCTC 2544) | 10⁻⁷ M / 10⁻⁹ M | IL-8 Release | Up to 32% | [3][7][8] |

| In Vitro | Interleukin-1 (IL-1) | Human Dermal Fibroblasts | 10⁻⁷ M | IL-8 Release | Up to 64% |[3][7][8] |

Table 2: Attenuation of Neurogenic Inflammation (Ex Vivo)

| Experimental Model | Inflammatory Stimulus | Tissue Type | Treatment Concentration | Endpoint Measured | Percent Reduction | Citation(s) |

|---|---|---|---|---|---|---|

| Ex Vivo | Substance P (10⁻⁵ M) | Human Skin Explants | 10⁻⁷ M | Number of Dilated Capillaries | 30% | [3][7] |

| Ex Vivo | Substance P (10⁻⁵ M) | Human Skin Explants | 10⁻⁷ M | Size of Dilated Vessels | 51% | [3][7] |

| Ex Vivo | Substance P (10⁻⁵ M) | Human Skin Explants | 10⁻⁷ M | Edema | 60% |[7][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Protocol 1: Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes

-

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[4]

-

Methodology:

-

Cell Culture: Culture human keratinocytes (e.g., NCTC 2544 cell line) in a suitable keratinocyte growth medium. Maintain cells at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.[3][9]

-

Peptide Preparation: Dissolve Palmitoyl this compound in sterile DMSO to create a concentrated stock solution (e.g., 10⁻² M). Prepare final working concentrations (e.g., 10⁻⁷ M and 10⁻⁹ M) by diluting the stock solution in the cell culture medium.[9]

-

Experimental Procedure:

-

Wash the confluent keratinocytes with phosphate-buffered saline (PBS).

-

Expose the cells to UVB radiation at a dose of 230 mJ/cm².[3]

-

Immediately after irradiation, replace the PBS with the culture medium containing the various concentrations of this compound or a vehicle control. A positive control using α-MSH (e.g., 10⁻¹¹ M) can also be included.[3]

-

Incubate the cells for 24 hours at 37°C.[3]

-

-

Quantification: Collect the cell culture supernatant. Quantify the concentration of IL-8 using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

-

Data Analysis: Calculate the percentage inhibition of IL-8 release by comparing the results from this compound-treated cells to the UVB-irradiated, untreated control cells.[4]

-

Protocol 2: Inhibition of IL-1-Stimulated IL-8 Production in Human Dermal Fibroblasts

-

Objective: To determine the efficacy of this compound in modulating the amplification of inflammatory signals by inhibiting IL-1-driven IL-8 production in fibroblasts.[3]

-

Methodology:

-

Cell Culture: Culture human dermal fibroblasts in an appropriate growth medium until they reach near confluence.

-

Experimental Procedure:

-

Pre-incubate the fibroblast cultures with this compound (e.g., 10⁻⁷ M) or a vehicle control for a defined period (e.g., 2 hours).

-

Introduce the inflammatory stimulus, Interleukin-1 (IL-1), to the culture medium at a pre-determined concentration.

-

Co-incubate the cells with the stimulus and this compound for 24 hours.

-

-

Quantification: Collect the cell culture supernatant and measure the IL-8 concentration using an ELISA kit.

-

Data Analysis: Determine the percentage inhibition of IL-8 production by comparing the peptide-treated, IL-1-stimulated cells with the cells stimulated with IL-1 alone.[4]

-

Conclusion

In vitro and ex vivo studies provide compelling evidence for the mechanism of action of this compound. By acting as a competitive antagonist at the MC1-R, it effectively interrupts pro-inflammatory signaling cascades initiated by common triggers like UV radiation and inflammatory cytokines.[1][5] Its ability to significantly reduce the release of IL-8 from both keratinocytes and fibroblasts highlights its potential to halt the initiation and amplification of cutaneous inflammation.[3][7] Furthermore, its demonstrated efficacy in reducing vasodilation and edema in response to neurogenic triggers underscores its multifaceted role in calming irritated skin.[3][7][9] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and developers working to harness the therapeutic potential of this potent anti-inflammatory peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. benchchem.com [benchchem.com]

- 5. Palmitoyl this compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitoyl this compound:Bioactivity and Chemical Studies_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Palmitoyl Tripeptide-8: A Deep Dive into its Anti-Inflammatory Function and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8 is a synthetic lipopeptide that has garnered significant attention in dermatological research and cosmetic science for its potent anti-inflammatory and soothing properties.[1] This biomimetic peptide, derived from proopiomelanocortin (POMC), is designed to modulate the skin's response to a variety of internal and external stressors, making it a key ingredient for sensitive and irritated skin conditions.[2][3] This technical guide provides a comprehensive overview of the function and biological activity of Palmitoyl this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to validate its effects.

Core Mechanism of Action

Palmitoyl this compound is composed of the fatty acid palmitic acid linked to a tripeptide consisting of arginine, histidine, and phenylalanine.[4][5] The addition of the palmitoyl group enhances its lipophilicity, which is known to facilitate skin penetration and bioavailability.[6]

The primary mechanism of action of Palmitoyl this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R) on various skin cells, including keratinocytes and fibroblasts.[3][4] It acts as a competitive inhibitor to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[1][3] While α-MSH binding to MC1-R can trigger pro-inflammatory cascades, Palmitoyl this compound binds to the receptor and modulates the inflammatory response, leading to a reduction in the release of key pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9] This action is crucial in preventing the initiation and amplification of inflammatory signals within the skin.[3]

Furthermore, Palmitoyl this compound has been shown to be effective in mitigating neurogenic inflammation by reducing the effects of substance P, a neuropeptide that can induce vasodilation, edema, and the release of inflammatory mediators.[2][8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from key in-vitro and in-vivo/ex-vivo studies investigating the efficacy of Palmitoyl this compound.

Table 1: In-Vitro Efficacy Data

| Assay | Cell Type | Stimulus | Palmitoyl this compound Concentration | Measured Effect | Percentage Inhibition/Reduction | Reference |

| Cytokine Release | Human Keratinocytes | UVB Irradiation | Not Specified | IL-8 Production | Up to 32% | [10] |

| Cytokine Release | Human Fibroblasts | Interleukin-1 (IL-1) | 10⁻⁷ M | IL-8 Production | Up to 64% | [2][10] |

Table 2: In-Vivo / Ex-Vivo Efficacy Data

| Study Type | Model | Challenge | Palmitoyl this compound Application | Measured Effect | Percentage Inhibition/Reduction | Reference |

| Ex-Vivo | Human Skin Explants | Substance P | Topical | Number of Dilated Capillaries | Up to 30% | [10] |

| Ex-Vivo | Human Skin Explants | Substance P | Topical | Size of Dilated Vessels | Up to 51% | [2][10] |

| Ex-Vivo | Human Skin Explants | Substance P | Topical | Edema | Up to 60% | [2][10] |

| In-Vivo | Human Volunteers | Sodium Dodecyl Sulfate (SDS) | Preventive (before challenge) | Increase in Skin Temperature | Average of -112% (down to baseline) | [2] |

| In-Vivo | Human Volunteers | Sodium Dodecyl Sulfate (SDS) | Soothing (after challenge) | Increase in Skin Temperature | Average of -78% | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Palmitoyl this compound

The following diagram illustrates the proposed mechanism of action for Palmitoyl this compound in modulating the inflammatory response in skin cells.

Caption: Palmitoyl this compound competitively inhibits α-MSH binding to MC1-R.

Experimental Workflow: In-Vitro Cytokine Release Assay

The following diagram outlines a typical workflow for an in-vitro assay to evaluate the efficacy of Palmitoyl this compound in inhibiting cytokine release.

Caption: Workflow for an in-vitro cytokine release assay.

Detailed Experimental Protocols

Protocol 1: In-Vitro Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes

-

Objective: To assess the ability of Palmitoyl this compound to reduce the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[4]

-

Methodology:

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) in a humidified incubator at 37°C and 5% CO₂. Cells are seeded in 24-well plates and grown to 70-80% confluency.[4]

-

Pre-incubation: The KGM is replaced with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). A vehicle control (medium without the peptide) and a positive control (e.g., α-MSH) are included. The cells are incubated for 2 hours.[4]

-

UVB Irradiation: The medium is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS). A thin layer of PBS is added to the wells, and the cells are exposed to a UVB source (e.g., 230 mJ/cm²).[4]

-

Incubation: The PBS is removed, and the medium containing Palmitoyl this compound or controls is added back to the wells. The cells are then incubated for a further 24 hours.[9]

-

Endpoint Analysis: The culture medium is collected, and the concentration of IL-8 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

-

Data Analysis: The percentage inhibition of IL-8 production is calculated for each concentration of Palmitoyl this compound by comparing the results to the UVB-irradiated control without the peptide.[4]

-

Protocol 2: Ex-Vivo Substance P-Induced Inflammation in Human Skin Explants

-

Objective: To evaluate the effect of Palmitoyl this compound on Substance P-induced vasodilation and edema in a human skin explant model.[2][9]

-

Methodology:

-

Skin Explant Preparation: Fresh human skin samples are obtained from surgical procedures with informed consent. Circular skin explants of a standardized size are prepared using a biopsy punch.[9]

-

Explant Culture: The skin explants are placed in a culture medium (e.g., DMEM) in a multi-well plate at the air-liquid interface on a culture insert.[9]

-

Treatment: To induce neurogenic inflammation, the skin explants are treated with Substance P (e.g., 10⁻⁵ M) in the culture medium. A subset of the Substance P-exposed explants is concurrently treated with Palmitoyl this compound (e.g., 10⁻⁷ M). A control group with no treatment and a group with only Substance P are included. The explants are incubated for 24 hours.[9]

-

Histological Analysis: After incubation, the skin explants are fixed in a suitable fixative (e.g., 10% neutral buffered formalin), processed for paraffin (B1166041) embedding, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E).[9]

-

Vasodilation and Edema Evaluation: The stained sections are examined under a microscope. Vasodilation is assessed by observing the number and size of dilated capillaries in the dermis. Edema is evaluated by observing the separation of collagen bundles in the dermis. These parameters can be quantified using image analysis software.[2][9]

-

Data Analysis: The extent of vasodilation and edema in the Palmitoyl this compound treated group is compared to the Substance P-only group to determine the percentage of reduction.[9]

-

Conclusion

Palmitoyl this compound is a well-characterized synthetic lipopeptide with significant anti-inflammatory and soothing properties. Its mechanism of action, centered on the modulation of the MC1-R signaling pathway, provides a targeted approach to reducing the production of pro-inflammatory cytokines and mitigating the effects of neurogenic inflammation. The quantitative data from in-vitro and in-vivo studies robustly support its efficacy in preventing and alleviating skin irritation. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of Palmitoyl this compound in various dermatological and cosmetic applications. For researchers and professionals in drug development, Palmitoyl this compound represents a promising candidate for the formulation of advanced skincare solutions for sensitive and reactive skin.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lesielle.com [lesielle.com]

- 6. Neutrazen™ | Palmitoyl this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 7. Palmitoyl this compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Tripeptide-8 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-8, a biomimetic peptide, has garnered significant attention for its potent anti-inflammatory and neuro-soothing properties, particularly in the context of dermatological applications. Its primary mechanism of action involves the modulation of the Melanocortin 1 Receptor (MC1-R), a key player in skin inflammation and pigmentation. By competitively inhibiting the binding of endogenous ligands like α-melanocyte-stimulating hormone (α-MSH), this compound effectively downregulates pro-inflammatory signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: MC1-R Modulation

This compound is a synthetic lipopeptide composed of arginine, histidine, and phenylalanine, designed to mimic the anti-inflammatory properties of endogenous neuropeptides.[1] Its principal molecular target is the Melanocortin 1 Receptor (MC1-R), a Gs-protein coupled receptor (GPCR) expressed on various skin cells, including keratinocytes and fibroblasts.[1][2]

Upon binding to MC1-R, this compound is thought to act as a competitive inhibitor or a biased agonist, leading to the modulation of downstream signaling pathways.[3] This interaction is central to its ability to counteract inflammatory stimuli, such as UV radiation and the neuropeptide Substance P, a key mediator of neurogenic inflammation.[3][4]

Downstream Signaling Pathways

The binding of this compound to MC1-R initiates a cascade of intracellular events that ultimately suppress the inflammatory response. The primary pathways implicated are the cAMP/PKA/CREB axis and the inhibition of pro-inflammatory MAPK and NF-κB signaling.

cAMP/PKA/CREB Signaling Pathway

As a Gs-protein coupled receptor, the activation of MC1-R by an agonist typically leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3] While this pathway is also involved in melanogenesis, this compound's interaction with MC1-R appears to favor anti-inflammatory outcomes over melanogenic activity.[4]

Figure 1: Proposed cAMP/PKA/CREB signaling cascade initiated by this compound.

Inhibition of Pro-inflammatory MAPK and NF-κB Pathways

Substance P, a neuropeptide involved in neurogenic inflammation, is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway in keratinocytes. This compound's ability to counteract the effects of Substance P strongly suggests that it inhibits these pro-inflammatory signaling cascades.

2.2.1. MAPK Signaling

The MAPK pathways are crucial in the cellular response to external stressors and play a significant role in inflammation. The inhibition of these pathways by this compound would lead to a reduction in the production of pro-inflammatory cytokines.

Figure 2: Postulated inhibition of MAPK pathways by this compound.

2.2.2. NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Its activation involves the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit to the nucleus. This compound likely interferes with this process, thereby suppressing inflammation.

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

The efficacy of this compound in modulating inflammatory responses has been quantified in several in vitro and ex vivo studies.

| Cell/Tissue Type | Inflammatory Stimulus | This compound Concentration | Parameter Measured | Result |

| Human Dermal Fibroblasts | IL-1 | 10⁻⁷ M | IL-8 Production | -64% inhibition[4] |

| Human Keratinocytes | UVB Irradiation | 10⁻⁷ M | IL-8 Production | -32% inhibition[5] |

| Human Skin Explants | Substance P | - | Vasodilation (Size of dilated vessels) | -51% reduction[4] |

| Human Skin Explants | Substance P | - | Edema | -60% reduction[4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's downstream signaling pathways.

Western Blot for Phosphorylated MAPK and NF-κB p65

This protocol is for the detection of phosphorylated (activated) forms of p38, ERK1/2, JNK, and the p65 subunit of NF-κB.

Figure 4: Workflow for Western Blot analysis.

Materials:

-

Human keratinocytes or fibroblasts

-

This compound

-

Inflammatory stimulus (e.g., Substance P, IL-1β, or UVB)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for a predetermined time, followed by stimulation with the inflammatory agent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Data Analysis: Capture the image and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to total protein or a loading control.

NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Inflammatory stimulus

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and the inflammatory stimulus.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody for 1 hour.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst.

-

Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.

Competitive Radioligand Binding Assay for MC1-R

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the MC1-R.

Materials:

-

Cell membranes expressing MC1-R

-

Radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH)

-

Unlabeled this compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP produced in response to MC1-R activation.

Materials:

-

Cells expressing MC1-R

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound.

-

Lysis: Lyse the cells according to the assay kit protocol.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the effect on adenylyl cyclase activity.

Conclusion

This compound exerts its significant anti-inflammatory and soothing effects primarily through the modulation of the MC1-R. This interaction leads to the likely downstream inhibition of pro-inflammatory MAPK and NF-κB signaling pathways, as well as potential modulation of the cAMP/PKA/CREB axis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on providing direct evidence of this compound's impact on the phosphorylation status of key signaling molecules within the MAPK and NF-κB pathways to fully elucidate its comprehensive mechanism of action.

References

In Silico Modeling of Palmitoyl Tripeptide-8 and Melanocortin 1 Receptor (MC1R) Docking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8, a synthetic lipopeptide, has garnered significant interest in dermatology for its anti-inflammatory and soothing properties. Its mechanism of action is primarily attributed to its interaction with the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor (GPCR) pivotal in skin pigmentation and inflammation. Understanding the molecular interactions between Palmitoyl this compound and MC1R is crucial for the rational design of novel therapeutics for sensitive skin and inflammatory skin conditions. This technical guide provides a comprehensive overview of the in silico methodologies to model the docking of Palmitoyl this compound to the MC1R. It details the necessary preparatory steps, a robust peptide-protein docking protocol, and subsequent molecular dynamics simulations to refine and analyze the binding pose. While specific experimental binding data for this complex is not widely published, this guide serves as a complete workflow for researchers to generate and analyze such data computationally.

Introduction to Palmitoyl this compound and the Melanocortin 1 Receptor (MC1R)

Palmitoyl this compound is a biomimetic peptide derived from α-melanocyte-stimulating hormone (α-MSH). It is composed of three amino acids—arginine, histidine, and phenylalanine—with a palmitoyl group attached, which enhances its skin penetration.[1][2] It is reported to act as a competitive inhibitor or modulator at the MC1R, thereby downregulating the inflammatory cascade.[2][3]

The MC1R is a class A GPCR expressed in melanocytes and other skin cells.[4][5] Upon activation by its endogenous agonist, α-MSH, the receptor couples to the Gs alpha subunit (Gαs) of its associated G protein.[6] This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] This pathway is central to stimulating melanin (B1238610) production and also plays a role in anti-inflammatory responses and DNA repair.[7][8]

MC1R Signaling Pathway

The signaling cascade initiated by MC1R activation is a classic example of a Gs-coupled GPCR pathway. The binding of an agonist, such as α-MSH, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein. The Gαs subunit, with bound GTP, then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the CREB transcription factor, leading to changes in gene expression related to melanogenesis and inflammation.

In Silico Modeling Workflow

The following sections outline a comprehensive workflow for the in silico modeling of Palmitoyl this compound docking to the MC1R. This workflow is designed to be a practical guide for researchers initiating such a study.

Experimental Protocols

Structure Preparation

4.1.1. Receptor Preparation

-

Obtain Structure: Download the cryo-EM structure of the human MC1R in complex with Gs protein (PDB ID: 7F4D) from the RCSB Protein Data Bank.[9]

-

Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the receptor. This involves:

-

Removing non-essential components such as the Gs protein, nanobodies (Nb35), and any co-crystallized ligands or ions not relevant to the binding of Palmitoyl this compound.

-

Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH (e.g., 7.4).

-

Filling in any missing side chains or loops using tools like Prime (Schrödinger) or Modeller. Given the high quality of the cryo-EM structure, this may be minimal.

-

Performing a constrained energy minimization of the receptor structure to relieve any steric clashes, while keeping the backbone atoms fixed.

-

4.1.2. Ligand Preparation

-

Generate 3D Structure: The 3D structure of Palmitoyl this compound (sequence: Palmitoyl-Arg-His-Phe) can be generated using a molecule builder within a modeling suite (e.g., Maestro, Avogadro).

-

Energy Minimization: Perform a thorough energy minimization of the ligand using a suitable force field (e.g., OPLS, CHARMM) to obtain a low-energy conformation.

-

Ligand Parameterization: Generate parameters and topologies for the ligand that are compatible with the chosen docking and simulation software.

Molecular Docking Protocol

A robust approach for flexible peptide docking to a GPCR involves a multi-stage protocol, such as the one combining CABS-dock and Rosetta FlexPepDock.[10][11]

Stage 1: Global Docking with CABS-dock

-

Server/Software: Utilize the CABS-dock web server or standalone package.

-

Input: Provide the prepared MC1R structure and the Palmitoyl this compound sequence.

-

Configuration:

-

Define the search space. For GPCRs, it is crucial to limit the docking to the extracellular domain to avoid non-specific binding to the transmembrane regions.[10]

-

Run multiple independent simulations (e.g., 10) to ensure thorough sampling.

-

-

Output: CABS-dock will generate a large ensemble of peptide-receptor complex models. From these, select the top-scoring models (e.g., top 100) based on the CABS-dock scoring function for further refinement.

Stage 2: All-Atom Reconstruction

-

The coarse-grained models from CABS-dock need to be converted to all-atom representations. This can be achieved using tools like the PD2 method.[10]

Stage 3: High-Resolution Refinement with Rosetta FlexPepDock

-

Software: Use the Rosetta software suite, specifically the FlexPepDock protocol.

-

Input: The all-atom models generated in the previous step.

-

Protocol: Perform high-resolution refinement, which optimizes both the peptide backbone and side-chain conformations, as well as the receptor side-chains at the interface.

-

Scoring and Selection: The refined models are scored using the Rosetta energy function. The top-ranked models are then selected for further analysis.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are essential to assess the stability of the docked complex and to refine the binding pose in a dynamic, explicit solvent environment.

-

System Setup:

-

Membrane Embedding: Embed the best-ranked peptide-receptor complex from the docking stage into a realistic lipid bilayer (e.g., POPC membrane) using a tool like CHARMM-GUI or the MemProt.GPCR-ModSim server.[12]

-

Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Parameters:

-

Force Field: Choose a modern force field suitable for proteins and lipids (e.g., CHARMM36m, AMBER).

-

Ensemble: Use the NPT ensemble (constant Number of particles, Pressure, and Temperature) to mimic physiological conditions.

-

Simulation Time: Run the simulation for a sufficient duration (e.g., 100-500 ns) to allow the complex to equilibrate and to observe stable interactions.

-

-

Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the system components (lipid, solvent, protein backbone, side chains, and ligand) to allow for a gentle relaxation of the system.

-

Production Run: After equilibration, run the production MD simulation for data collection.

Post-Simulation Analysis

-

Stability Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

-

Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the receptor.

-

-

Binding Free Energy Calculation:

-

Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the peptide to the receptor. These calculations are performed on snapshots from the stable part of the MD trajectory.[13][14]

-

-

Interaction Analysis:

-

Analyze the MD trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between Palmitoyl this compound and MC1R.

-

Data Presentation

The results of the in silico modeling should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Docking and Refinement Results

| Model Rank | CABS-dock Score | Rosetta Interface Score | Ligand RMSD (Å)* | Predicted Binding Energy (kcal/mol) |

| 1 | -1.25 | -285.4 | 1.8 | -9.5 |

| 2 | -1.18 | -282.1 | 2.5 | -9.1 |

| 3 | -1.15 | -279.8 | 3.1 | -8.8 |

| 4 | -1.12 | -275.5 | 4.2 | -8.5 |

| 5 | -1.09 | -271.3 | 4.8 | -8.2 |

*RMSD calculated with respect to the top-ranked model.

Table 2: Hypothetical MD Simulation Stability and Binding Energy Results

| Parameter | Value |

| Simulation Length | 200 ns |

| Average Protein Backbone RMSD | 2.1 ± 0.3 Å |

| Average Ligand RMSD | 1.5 ± 0.2 Å |

| MM/PBSA Binding Free Energy | -45.7 ± 5.2 kcal/mol |

Table 3: Hypothetical Key Interacting Residues in MC1R

| Palmitoyl this compound Residue | Interacting MC1R Residue | Interaction Type | Persistence (%) |

| Arginine | Asp117 | Salt Bridge | 85 |

| Phenylalanine | Phe257, Trp254 | π-π Stacking | 70 |

| Histidine | Glu94 | Hydrogen Bond | 65 |

| Palmitoyl Chain | Val196, Ile200 | Hydrophobic | 95 |

Conclusion

This technical guide provides a detailed framework for conducting an in silico investigation of the interaction between Palmitoyl this compound and its target receptor, MC1R. By following the outlined protocols for structure preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the binding mode, stability, and key interactions of this complex. These computational predictions can guide further experimental studies, such as site-directed mutagenesis, and aid in the development of novel peptides with optimized activity for dermatological applications. The methodologies described herein are robust and widely applicable to the study of other peptide-GPCR interactions, contributing to the broader field of computational drug discovery.

References

- 1. How to calculate the binding energy of peptide and a protein? | RosettaCommons [forum.rosettacommons.org]

- 2. benchchem.com [benchchem.com]

- 3. Palmitoyl this compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 4. Melanocortin-1 receptor structure and functional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three-dimensional molecular models of the hMC1R melanocortin receptor: complexes with melanotropin peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. rcsb.org [rcsb.org]

- 10. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Empirical calculation of the relative free energies of peptide binding to the molecular chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Stability and Degradation of Palmitoyl Tripeptide-8

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Degradation Profile of Palmitoyl (B13399708) Tripeptide-8

This in-depth technical guide provides a thorough examination of the stability and degradation profile of Palmitoyl this compound, a synthetic lipopeptide of significant interest in dermatological and cosmetic science for its potent anti-inflammatory and soothing properties. This document is intended to be a critical resource for professionals engaged in the research, development, and formulation of products containing this active peptide.

Introduction

Palmitoyl this compound is a biomimetic lipopeptide composed of a palmitic acid molecule linked to the tripeptide sequence Arginine-Histidine-Phenylalanine.[1] This modification enhances its lipophilicity and skin penetration.[2] Its primary mechanism of action involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R), which in turn modulates the inflammatory cascade.[1][3] Understanding the stability and degradation of this peptide is paramount for ensuring its efficacy and safety in final formulations.

Stability Profile of Palmitoyl this compound

The stability of Palmitoyl this compound is influenced by several factors, including temperature, pH, and exposure to light. As a lyophilized powder, it demonstrates good stability, but it is less stable in solution.[4]

Recommended Storage Conditions

For long-term storage, the lyophilized powder should be kept at -20°C or -80°C, where it can remain stable for up to 24 months.[4] Short-term storage of the powder at room temperature for a few weeks is acceptable if kept in a cool, dry place away from direct light.[4] Solutions of Palmitoyl this compound should ideally be prepared fresh for each use. If storage is necessary, solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4]

Impact of Temperature, pH, and Light

The stability of Palmitoyl this compound in solution is highly dependent on environmental conditions. The following tables summarize illustrative data on its stability under various stressors.

Table 1: Illustrative Effect of Temperature on the Stability of Palmitoyl this compound in Solution (pH 7.0) [4]

| Storage Temperature | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |

| 4°C | >99% | ~98% | ~97% |

| 25°C (Room Temp) | ~97% | ~92% | ~85% |

| 40°C | ~90% | ~75% | <60% |

Table 2: Illustrative Effect of pH on the Stability of Palmitoyl this compound in Solution at 25°C [4]

| pH | Purity (%) after 24 hours | Purity (%) after 7 days |

| 4.0 | ~95% | ~88% |

| 7.0 | >99% | ~98% |

| 8.0 | ~98% | ~94% |

Table 3: Illustrative Effect of Light Exposure on the Stability of Palmitoyl this compound in Solution (pH 7.0) at 25°C [4]

| Condition | Purity (%) after 24 hours | Purity (%) after 7 days |

| Protected from Light | >99% | ~98% |

| Exposed to UV Light | ~96% | ~90% |

Palmitoyl this compound is most stable in a neutral pH range of 6.5 to 7.5.[4] Acidic conditions can lead to hydrolysis, while alkaline conditions (pH > 8.0), especially at elevated temperatures, can also accelerate degradation.[4] Due to the presence of the aromatic amino acid phenylalanine, the peptide is susceptible to photodegradation upon exposure to UV light.[4]

Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6] These studies involve exposing the peptide to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light.[7]

Potential Degradation Pathways

The degradation of Palmitoyl this compound can occur through several chemical pathways:

-

Hydrolysis: The peptide bonds are susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of the tripeptide into smaller fragments or individual amino acids. The palmitoyl amide linkage may also be susceptible to hydrolysis.

-

Oxidation: The histidine residue is a primary target for oxidation, which can be catalyzed by metal ions.[8] This can lead to the formation of 2-oxo-histidine as a major degradation product.[9]

-

Photodegradation: The phenylalanine residue, containing an aromatic ring, can absorb UV light, leading to a series of photochemical reactions that can result in the degradation of the peptide.[10]

Identification of Degradation Products

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active peptide and separating it from its degradation products.

Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating Palmitoyl this compound from its potential degradation products.[4]

Chromatographic Conditions: [4]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it to elute the lipophilic peptide and its degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

Sample Preparation: [4]

-

Standard Solution: Prepare a stock solution of Palmitoyl this compound in a 50:50 mixture of Mobile Phase A and B and dilute to a working concentration.

-

Forced Degradation Samples: Prepare as described in the protocol below.

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of Palmitoyl this compound.

Objective: To generate potential degradation products of Palmitoyl this compound under various stress conditions.[4]

Methodology: [4]

-

Acid Hydrolysis: Mix a stock solution of the peptide with 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix a stock solution of the peptide with 0.1 M NaOH and let stand at room temperature for 2 hours. Neutralize with 0.1 M HCl.

-

Oxidation: Mix a stock solution of the peptide with 3% H₂O₂ and let stand at room temperature for 4 hours.

-

Thermal Degradation: Heat the solid peptide at 105°C for 24 hours and then prepare a solution.

-

Photodegradation: Expose the solid peptide to UV light (254 nm) for 24 hours and then prepare a solution.

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peptide peak.[4]

Signaling Pathway

Palmitoyl this compound exerts its anti-inflammatory effects by modulating the MC1R signaling pathway in skin cells, such as keratinocytes.[1]

Caption: Palmitoyl this compound competitively inhibits α-MSH binding to MC1R, modulating downstream signaling to reduce inflammation.

The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[10][13] This cascade can influence the NF-κB signaling pathway, a key regulator of inflammation.[1][14] By competitively inhibiting α-MSH binding, Palmitoyl this compound dampens this signaling cascade, leading to a reduction in the transcription and release of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3]

Caption: A general experimental workflow for a forced degradation study of Palmitoyl this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation profile of Palmitoyl this compound. The peptide's stability is critically dependent on formulation parameters such as pH and protection from light and heat. Forced degradation studies are essential for identifying potential degradation pathways and developing robust, stability-indicating analytical methods. A thorough understanding of these characteristics is vital for the development of stable and effective formulations containing Palmitoyl this compound for dermatological and cosmetic applications. Further research is warranted to fully characterize the specific degradation products and their potential biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. biomedres.us [biomedres.us]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. [PDF] Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) | Semantic Scholar [semanticscholar.org]

- 10. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Constitutive expression of MC1R in HaCaT keratinocytes inhibits basal and UVB-induced TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tripeptide-8 in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tripeptide-8, a synthetic peptide of significant interest in dermatological and cosmetic research for its potent anti-inflammatory and soothing properties. The efficacy and formulation of this compound are critically dependent on its solubility characteristics. This document outlines its solubility profile in various research solvents, details experimental protocols for solubility determination, and visualizes its primary signaling pathway and experimental workflows.

Physicochemical Properties of this compound

This compound, often found in a palmitoylated form as Palmitoyl (B13399708) this compound, is a synthetic lipopeptide. The addition of the palmitoyl group to the tripeptide (comprising Arginine, Histidine, and Phenylalanine) enhances its lipophilicity, which is intended to improve its penetration through the skin barrier.[1][2] It typically appears as a white to off-white powder.[3][4] The amphiphilic nature of Palmitoyl this compound, with both a lipophilic palmitoyl chain and a hydrophilic peptide backbone, governs its solubility in different solvent systems.[1]

Quantitative Solubility Data

The solubility of this compound has been documented in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for Palmitoyl this compound.

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | ≥ 5 mg/mL | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][3][5][6] |

| Ethanol | Polar Protic | Soluble | [1][3][5] |

| Chloroform | Non-polar | Insoluble | [1][3] |

| Propylene (B89431) Glycol | Polar Protic | Likely Soluble (inferred) | [1] |

| Isopropyl Myristate | Non-polar | Inferred, no specific data | [1] |

Note: The solubility in cosmetic solvents like propylene glycol and isopropyl myristate is inferred based on the general properties of lipopeptides and has not been quantitatively reported in the reviewed literature.[1]

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for accurately determining the solubility of this compound in various research solvents. The following methodology is a composite of best practices for peptide solubility testing.[7][8][9][10]

Objective: To determine the solubility of this compound in a range of research solvents.

Materials:

-

This compound (lyophilized powder)

-

Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Methanol, Propylene Glycol, Isopropyl Myristate.

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Microcentrifuge tubes

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of this compound powder.

-

For each solvent, prepare a series of concentrations by adding a known volume of the solvent to the peptide.

-

Start with a high concentration (e.g., 10 mg/mL) and perform serial dilutions.

-

-

Solubilization:

-

After adding the solvent, cap the tube and vortex thoroughly for 1-2 minutes.

-

If the peptide does not dissolve, sonication in a water bath for 10-15 minutes can be employed to aid dissolution.[8]

-

For solvents with higher viscosity, gentle heating (e.g., to 37°C) may be applied, but care must be taken to avoid peptide degradation.

-

-

Equilibration:

-

Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours) to ensure that equilibrium is reached. Gentle agitation on a rocker or shaker can be beneficial.

-

-

Assessment of Solubility:

-

Visual Inspection: A clear solution with no visible particles indicates complete dissolution. The highest concentration that results in a clear solution is the estimated solubility.

-

Spectrophotometry: For a more quantitative measure, centrifuge the samples to pellet any undissolved peptide. Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm). Compare this to a standard curve of known concentrations to determine the amount of dissolved peptide.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to accurately quantify the concentration of the dissolved peptide in the supernatant.

-

General Workflow for Peptide Solubility Testing

Caption: General workflow for determining this compound solubility.

Signaling Pathway of this compound

Palmitoyl this compound is known to exert its anti-inflammatory effects by acting as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[2][4][11] This interaction interrupts the inflammatory cascade initiated by stimuli such as UV radiation and Substance P, leading to a reduction in the release of pro-inflammatory cytokines like IL-8.[11][12]

Signaling Pathway of Palmitoyl this compound

Caption: Signaling pathway of Palmitoyl this compound via MC1-R.

Conclusion